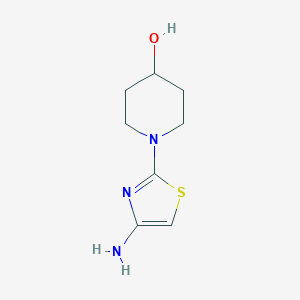
1-(4-Aminothiazol-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminothiazol-2-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with an aminothiazole group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is of interest for its potential biological activities and applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(4-Aminothiazol-2-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure high yields and purity . Industrial production methods may scale up these reactions using continuous flow processes and automated systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
1-(4-Aminothiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine ring or the thiazole moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization: This reaction can form additional rings, potentially enhancing the compound’s stability and activity.
Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
1-(4-Aminothiazol-2-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in assays to investigate its effects on biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(4-Aminothiazol-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The aminothiazole group can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Aminothiazol-2-yl)piperidin-4-ol include other piperidine derivatives and aminothiazole-containing molecules. For instance:
Piperidin-4-ol derivatives: These compounds share the piperidine ring but may have different substituents, affecting their activity and applications.
Aminothiazole derivatives: These molecules contain the aminothiazole group but differ in the attached moieties, influencing their biological properties.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H13N3OS |
|---|---|
Poids moléculaire |
199.28 g/mol |
Nom IUPAC |
1-(4-amino-1,3-thiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C8H13N3OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4,9H2 |
Clé InChI |
OGUVEAATKMVMCB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)



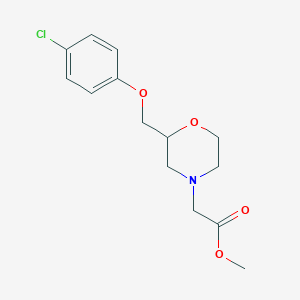

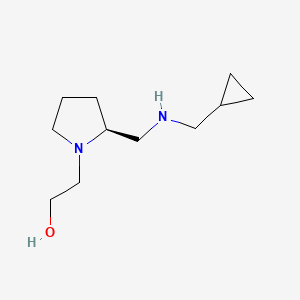



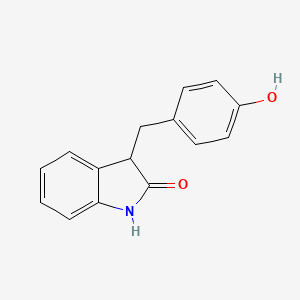
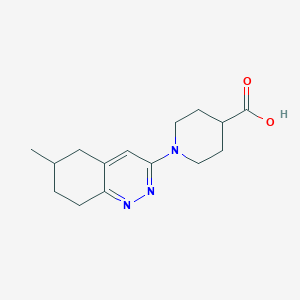
![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)

